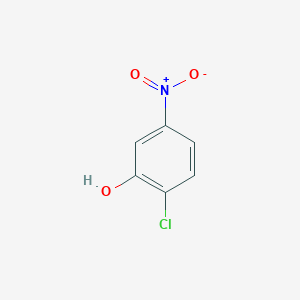
2-Chloro-5-nitrophenol
Cat. No. B015424
:
619-10-3
M. Wt: 173.55 g/mol
InChI Key: BUMGQSCPTLELLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07091204B2
Procedure details


A solution of 2-chloro-5-nitrophenol (114 g, 0.66 mol) in ethyl acetate (500 mL) was treated with 5% Pt/C (510 mg, 0.5 weight %) and the mixture shaken under a hydrogen atmosphere (30 psi) for 6 h. The mixture was filtered through Celite® and the residue washed well with ethyl acetate. Evaporation of the ethyl acetate gave a solid (95 g, 100% crude yield) which was taken directly into the next step.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[OH:11]>C(OCC)(=O)C.[Pt]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[OH:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
114 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
510 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture shaken under a hydrogen atmosphere (30 psi) for 6 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue washed well with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a solid (95 g, 100% crude yield) which
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
